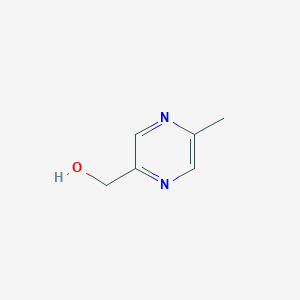
(5-Methylpyrazin-2-yl)methanol
Vue d'ensemble
Description
“(5-Methylpyrazin-2-yl)methanol” is a natural product found in Corynebacterium glutamicum . It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .
Synthesis Analysis
A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating its robustness .Molecular Structure Analysis
The IUPAC name for “(5-Methylpyrazin-2-yl)methanol” is computed by LexiChem 2.6.6 . The InChI is InChI=1S/C6H8N2O/c1-5-2-8-6 (4-9)3-7-5/h2-3,9H,4H2,1H3 . The Canonical SMILES is CC1=CN=C (C=N1)CO .Physical And Chemical Properties Analysis
“(5-Methylpyrazin-2-yl)methanol” has a molecular weight of 123.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 123.068413911 g/mol . The Topological Polar Surface Area is 33.1 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Novel Synthesis Methods : A study by Beduerftig et al. (2001) describes the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine, which could be relevant to understanding the synthesis pathways involving compounds like (5-Methylpyrazin-2-yl)methanol (Beduerftig, Weigl, & Wünsch, 2001).
- Synthesis of Medicinal Compounds : The research by Striela et al. (2016) on the synthesis of 5-hydroxyomeprazole, involving the precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, indicates potential applications in pharmaceutical synthesis (Striela et al., 2016).
Biochemical and Pharmacological Studies
- Inhibition of Enzymes : The synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, as researched by Tabatabai, Rezaee, & Kiani (2012), aimed at creating a selective COX-2 inhibitor, demonstrates the compound's potential in biochemical applications (Tabatabai, Rezaee, & Kiani, 2012).
Catalysis and Material Science
- Catalytic Applications : Research on the catalysis of reactions like methanol aromatization and methylation, as explored by Barthos et al. (2007), can provide insights into the potential catalytic roles of related compounds (Barthos et al., 2007).
- Material Synthesis : The study by Wöhlert et al. (2013) on coordination polymers based on Ni(NCS)2 and 2-methylpyrazine indicates potential applications in material science and engineering (Wöhlert, Fink, Schmidt, & Näther, 2013).
Toxicology and Environmental Impact
- Toxicity Studies : Wang et al. (2012) investigated the role of cytochrome P450 monooxygenases in methanol elimination in Drosophila melanogaster larvae, which could be relevant for understanding the environmental and toxicological impacts of related compounds (Wang, He, Chen, Li, & Li, 2012).
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-8-6(4-9)3-7-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYANNJBVADZUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342240 | |
| Record name | 5-Methyl-2-pyrazinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)methanol | |
CAS RN |
61892-95-3 | |
| Record name | 5-Methyl-2-pyrazinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyrazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


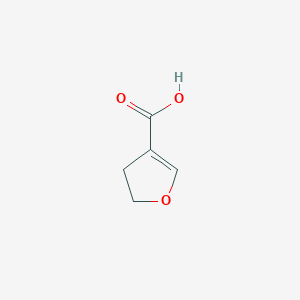
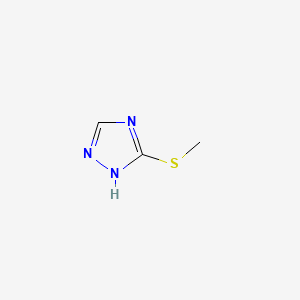
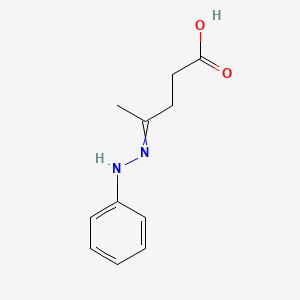

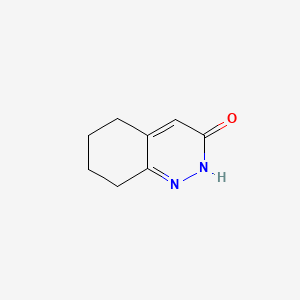
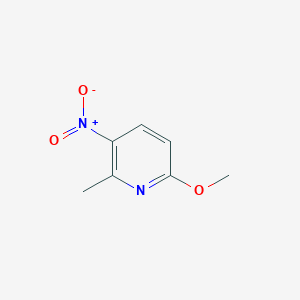

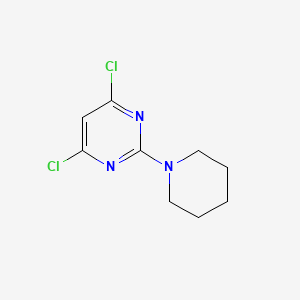
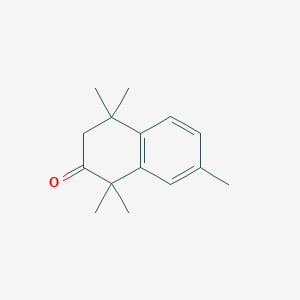
![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)
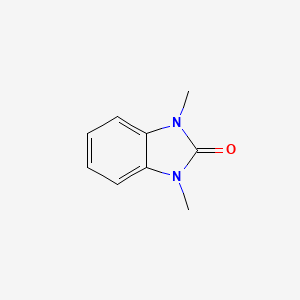
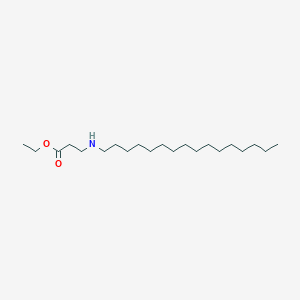
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)